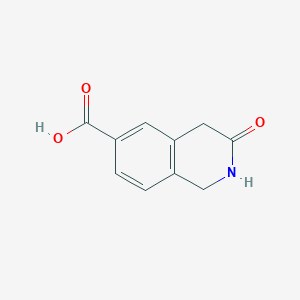

3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Descripción

3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline scaffold with a ketone group at position 3 and a carboxylic acid substituent at position 5. Its structure combines aromatic and aliphatic characteristics, enabling diverse reactivity and interactions with biological targets. This compound serves as a key intermediate in pharmaceutical synthesis and a scaffold for developing bioactive molecules.

Propiedades

Fórmula molecular |

C10H9NO3 |

|---|---|

Peso molecular |

191.18 g/mol |

Nombre IUPAC |

3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-4-8-3-6(10(13)14)1-2-7(8)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Clave InChI |

XEWPMORYHHWESK-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(CNC1=O)C=CC(=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction, which is then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

While specific industrial production methods for 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Análisis De Reacciones Químicas

Reactivity at the Ketone Group

The ketone moiety at position 3 undergoes nucleophilic additions and reductions:

Reduction to Alcohol

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, forming 3-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid .

-

Conditions : 40–60 psi H₂, methanol solvent, room temperature (yield: 85–92%) .

Nucleophilic Addition

-

Grignard reagents (e.g., CH₃MgBr) add to the ketone, forming tertiary alcohols. Steric hindrance from the bicyclic system limits reactivity with bulkier reagents .

Reactivity at the Carboxylic Acid Group

The C-6 carboxylic acid participates in esterification, amidation, and coordination chemistry:

Esterification

-

Methanol/H⁺ or SOCl₂-mediated esterification produces methyl esters, enabling further functionalization:

Yield : 89–95% under reflux .

Amidation

-

Coupling with amines (e.g., glycine derivatives) via carbodiimide reagents (DCC/DMAP) forms bioactive amides :

Example : Synthesis of N-substituted derivatives for PPARγ agonism .

Conditions : DCM solvent, 0°C to RT, 12–24 h (yield: 70–82%) .

Coordination with Metal Ions

-

The carboxylate anion chelates transition metals (Cu²⁺, Co³⁺) to form coordination complexes, studied for catalytic applications :

Example : Cu(II) complex enhances enantioselectivity in nitroaldol reactions (12.3% ee) .

Cyclization and Ring Functionalization

The tetrahydroisoquinoline core facilitates cycloadditions and electrophilic substitutions:

Pictet-Spengler Cyclization

-

Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to form polycyclic alkaloids :

Conditions : Trifluoroacetic acid, 60°C, 6 h (yield: 78%).

Electrophilic Aromatic Substitution

-

Nitration and halogenation occur at the C-7 position due to electron-donating effects of the fused ring :

Example : Nitration with HNO₃/H₂SO₄ yields 7-nitro derivatives (yield: 65%) .

Stereochemical Considerations

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid exhibits a range of biological activities:

- Antitussive Properties : Similar to codeine but with significantly lower toxicity. It has shown effectiveness in reducing coughing induced by irritants in animal models .

- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines .

- Enzyme Inhibition : Preliminary data suggest that this compound may interact with specific enzymes and receptors, indicating potential therapeutic applications in treating various diseases.

Pharmacological Applications

The pharmacological potential of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is vast:

| Application Area | Description |

|---|---|

| Analgesics | Potential development as a non-opioid pain reliever. |

| Anticancer Agents | Investigated for use in cancer therapies due to antiproliferative properties. |

| Respiratory Therapies | Effective against cough-related conditions without the side effects associated with traditional opioids. |

Case Studies

- Antitussive Activity Study : A study compared the efficacy of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with codeine in guinea pigs. Results indicated comparable antitussive effects at higher dosages with significantly reduced toxicity .

- Cancer Cell Line Evaluation : Research involving various cancer cell lines demonstrated that derivatives of this compound could inhibit growth and induce apoptosis effectively. This positions it as a candidate for further development in oncology .

Mecanismo De Acción

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is highlighted through comparisons with analogous compounds. Below is a detailed analysis:

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

- Structure : Chlorine substituents at positions 5 and 7 enhance electron-withdrawing effects and steric bulk, improving binding to hydrophobic pockets in biological targets.

- Applications : A critical intermediate in synthesizing Lifitegrast , a dry eye disease drug (Xiidra®) .

- Synthesis: Optimized routes achieve high yields (>79%) via intermediates like 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, avoiding harsh reaction conditions .

- Bioactivity : While less studied for direct antiproliferative effects, its role in Lifitegrast underscores its importance in modulating inflammation .

6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

- Structure : A hydroxy group at position 6 and carboxylic acid at position 1 alter polarity and hydrogen-bonding capacity compared to the 3-oxo derivative.

- Properties: Increased solubility in aqueous environments due to the hydroxy group (Molecular Formula: C₁₀H₁₁NO₃; Molecular Weight: 193.20) .

- Applications: Limited data on therapeutic use, but structural analogs are explored for metabolic stability and CNS permeability .

N-Substituted 3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid Derivatives

- Structure: Replacement of the isoquinoline core with a quinoxaline ring introduces additional nitrogen atoms, altering electronic properties.

- Bioactivity : Potent tubulin polymerization inhibitors with antiproliferative effects (e.g., compound 13d exhibits IC₅₀ = 0.071–0.164 μM against cancer cell lines) .

- Mechanism : Disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, preventing mitosis .

Other Substituted Tetrahydroisoquinolines

- 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: A protected intermediate for Lifitegrast synthesis (CAS: 851784-82-2) .

Comparative Data Table

Key Research Findings

- Structural Impact on Activity : Chlorine substituents (e.g., 5,7-dichloro) enhance target binding via hydrophobic interactions, while hydroxy groups improve solubility .

- Synthetic Efficiency : The 5,7-dichloro derivative’s synthesis is optimized for industrial scalability, achieving >99.9% purity .

- Therapeutic Versatility: Quinoxaline derivatives exhibit broader anticancer activity compared to isoquinoline analogs, likely due to enhanced tubulin binding .

Actividad Biológica

3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (THIQ-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THIQ-CA is characterized by a tetrahydroisoquinoline backbone with a carboxylic acid functional group. Its molecular formula is C₉H₉NO₃, with a molecular weight of approximately 191.19 g/mol. The structural features of THIQ-CA contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that THIQ-CA exhibits potent antimicrobial properties. For instance, it has shown significant activity against various strains of Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action. In a comparative study, THIQ-CA outperformed standard antibiotics against specific bacterial strains (MTCC 443 and MTCC 1688) .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| THIQ-CA | 16 | Strong |

| Standard Antibiotic A | 32 | Moderate |

| Standard Antibiotic B | 64 | Weak |

Anticancer Activity

THIQ-CA has been evaluated for its anticancer properties, particularly its ability to inhibit tubulin polymerization. A derivative of this compound demonstrated an IC₅₀ value of 0.126 µM against HeLa cells and induced apoptosis through cell cycle arrest at the G2/M phase . These findings suggest that THIQ-CA could serve as a promising lead compound for developing new anticancer agents.

The biological activity of THIQ-CA can be attributed to several mechanisms:

- Enzyme Inhibition : THIQ-CA interacts with key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Binding Interactions : It binds to specific receptors or proteins within cells, modulating their activity and influencing cellular responses.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, contributing to its anticancer effects .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of THIQ-CA, researchers found that it effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .

- Anticancer Mechanism : A detailed investigation into the mechanism revealed that THIQ-CA derivatives could bind at the colchicine site on tubulin, disrupting microtubule dynamics critical for cell division . This provides a foundation for further exploration in cancer therapeutics.

Comparison with Similar Compounds

THIQ-CA shares structural similarities with other tetrahydroisoquinoline derivatives but exhibits unique biological activities that distinguish it from its analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | C₉H₉NO₃ | Lacks the ketone at position 3 |

| 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C₉H₉N₂O₃ | Contains nitrogen in the ring structure |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | C₉H₉NO₃ | Different positioning of the ketone group |

Q & A

Q. What methodologies enable selective functionalization of the tetrahydroisoquinoline core?

- Methodological Answer :

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation/arylation .

- Metal-Catalyzed Cross-Couplings : Employ Suzuki-Miyaura reactions to introduce aryl groups at position 6 .

- Photoredox Catalysis : Explore C–H activation for late-stage diversification under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.